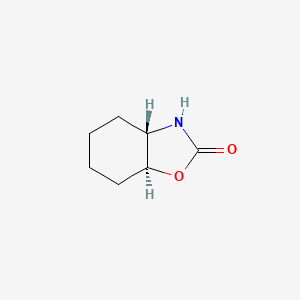

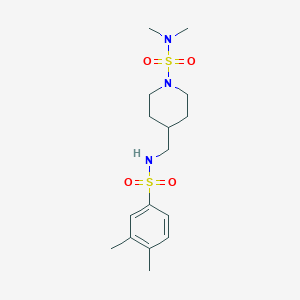

![molecular formula C18H16BrNO4S B2377558 1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1788771-43-6](/img/structure/B2377558.png)

1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1’-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a sulfonyl group attached to a 2-bromophenyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a spiro[chroman-2,3’-pyrrolidin]-4-one core with a 2-Bromophenylsulfonyl group attached. The compound’s InChI code is 1S/C11H14BrNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 .

Applications De Recherche Scientifique

Synthetic Applications

Spiro compounds, similar in structural complexity to "1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one," are pivotal in organic synthesis, offering routes to highly complex and biologically active molecules. For instance, new four-component domino reactions allow the one-pot synthesis of spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives, highlighting the versatility of spiro-compounds in facilitating the generation of multiple bonds and rings in a single synthetic operation (Balamurugan, Perumal, & Menéndez, 2011). Similarly, spiro-N,O-acetals serve as intermediates for pyrrolidin-3-ones from dihydropyran precursors, indicating the utility of spiro frameworks in constructing nitrogen-containing heterocycles (Robertson, Tyrrell, Chovatia, & Skerratt, 2009).

Biological Activities

Spiro[pyrrolidine-3,3'-oxindoles] and related derivatives demonstrate significant biological activities, making them attractive targets for medicinal chemistry. Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] achieves high enantiopurity and structural diversity, underlining their potential in developing new medicinal compounds with specific biological functions (Chen, Wei, Luo, Xiao, & Gong, 2009). Moreover, spiro compounds have been synthesized with demonstrated in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, suggesting their applicability in addressing various infectious diseases (Haddad, Boudriga, Akhaja, Raval, Porzio, Soldera, Askri, Knorr, Rousselin, Kubicki, & Rajani, 2015).

Material Science

In the realm of materials science, spiro compounds have contributed to the development of novel materials with unique properties. For instance, sulfonated polyimides containing pyridine groups, synthesized from spiro frameworks, exhibit high thermal stability, mechanical properties, and proton conductivity, making them suitable for applications in fuel cells and other energy-related technologies (Lei, Kang, Huang, Qiu, Ji, Xing, & Gao, 2011).

Orientations Futures

Compounds with similar structures, such as spiroindoles and spirooxindoles, have been the focus of significant research due to their bioactivity against various diseases . Therefore, “1’-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” and similar compounds may also be of interest in future drug design and discovery efforts .

Propriétés

IUPAC Name |

1'-(2-bromophenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO4S/c19-14-6-2-4-8-17(14)25(22,23)20-10-9-18(12-20)11-15(21)13-5-1-3-7-16(13)24-18/h1-8H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWOMKJVGPDEDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

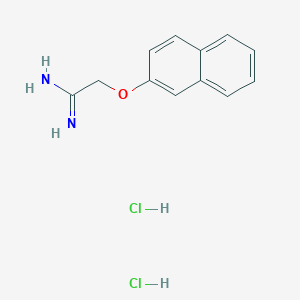

![1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2377475.png)

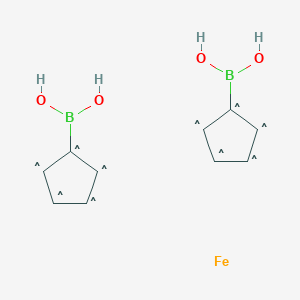

![2,5-dichloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-4-carboxamide](/img/structure/B2377478.png)

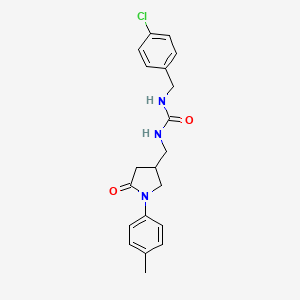

![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2377482.png)

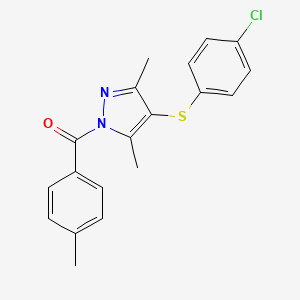

![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)

![1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2377487.png)

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2377492.png)

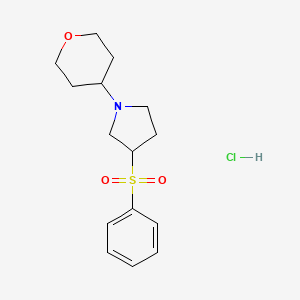

![1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2377495.png)